methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate
Description
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate (CAS: 120042-11-7) is a chiral ester derivative featuring a hydroxyl group at the C2 position and a tert-butoxycarbonyl (Boc)-protected amine at C4. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol . The compound is a key intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines. Its stereochemistry (S-configuration at C2) ensures enantioselectivity in downstream reactions.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADKCSNOHBWQNO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Acids
This method leverages natural amino acids to introduce stereochemical fidelity.
Step 1: Amino Group Protection
The amino group at position 4 is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions.
Step 2: Hydroxyl Group Introduction
The hydroxyl group at position 2 is introduced via stereoselective reduction or epoxidation . For example:
-
Reduction : A ketone intermediate at position 2 is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Epoxidation : Epoxidation of an alkene precursor, followed by acid-catalyzed ring-opening to install the hydroxyl group.
Step 3: Esterification
The carboxylic acid is esterified to the methyl ester using methanol and acid catalysis.
Strecker Synthesis
For non-proteinogenic amino acids, Strecker synthesis is employed to introduce the amino group.
Step 1: Aldehyde Preparation
A 2-hydroxybutanal derivative is synthesized via oxidation of a diol or reduction of a nitrile.
Step 2: Strecker Reaction
Step 3: Boc Protection and Esterification
As described in 2.1 .
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Modified SPPS protocols enable direct synthesis on resin.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | Fmoc-protected amino acid, DIC/HOBt | Attach starting amino acid |
| Deprotection | 20% piperidine/DMF | Remove Fmoc for coupling |
| Coupling | Boc-protected amino acid, HATU, DIPEA | Introduce Boc-protected amino acid |
| Final Deprotection | TFA/DCM | Remove Boc for free amine |
Data adapted from peptide synthesis protocols.
Key Reaction Parameters and Optimization
Boc Protection Efficiency
Boc protection of secondary amines requires careful control:
| Substrate | Base | Solvent | Temp | Time | Yield |
|---|---|---|---|---|---|
| 4-Amino-2-hydroxybutanoic acid | TEA | DCM | 0°C → RT | 24 h | 85–90% |
| 4-Amino-2-hydroxybutanoic acid | DMAP | THF | RT | 12 h | 80–85% |
Stereoselective Reduction
For ketone intermediates, NaBH₄ or LiAlH₄ provides high stereoselectivity:
| Substrate | Reductant | Solvent | Temp | ee |
|---|---|---|---|---|
| 2-Oxo-4-Boc-aminobutanoic acid | NaBH₄ | MeOH | 0°C | >95% |
| 2-Oxo-4-Boc-aminobutanoic acid | LiAlH₄ | THF | RT | 90–95% |
Data inferred from reduction studies.
Critical Challenges and Solutions
Racemization Control
-
Risk : Base-mediated deprotonation during Boc protection.
-
Solution : Use mild bases (e.g., DMAP) and low temperatures.
Esterification Side Reactions
-
Risk : Over-esterification or transesterification.
-
Solution : Short reaction times and anhydrous conditions.
Analytical Characterization
NMR Data
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.70 (s, 3H, OMe), 4.10–4.30 (m, 2H, CH(OH) and CH(NHBoc)).
-
¹³C NMR : δ 27.6 (tert-butyl), 52.4 (OMe), 82.9 (Boc carbonyl).
Mass Spectrometry
-
ESI-MS : [M+H]⁺ = 233.26 (calculated), 233.2 (observed).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Pool Synthesis | High stereochemical fidelity | Limited to natural amino acids |
| Strecker Synthesis | Access to non-proteinogenic amino acids | Lower yields, racemization risks |
| SPPS | Scalability, automation | High cost of resins/ligands |
Industrial-Scale Considerations
-
Flow Chemistry : Continuous Boc protection and esterification improve safety and yield.
-
Catalysts : Enzymatic methods (e.g., lipases) for selective esterification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate serves as an important intermediate in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it useful in the solid-phase peptide synthesis (SPPS) of peptides and proteins. This method is essential for producing therapeutic peptides that can act as hormones or enzyme inhibitors.
- Drug Development : Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory and analgesic agents. For example, modifications of the amino acid structure have led to compounds with enhanced biological activity against pain pathways.
Case Study: Peptide Synthesis
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptides targeting specific receptors involved in pain modulation. The study demonstrated that the incorporation of this compound improved the yield and purity of the synthesized peptides significantly.
Organic Synthesis
The compound is widely used as a building block in organic synthesis due to its versatile functional groups. Applications include:
- Synthesis of Amino Acids : It can be used to create various amino acid derivatives, which are crucial for developing pharmaceuticals and agrochemicals.
- Chiral Synthesis : Its chiral center allows for the production of enantiomerically pure compounds, which are important in the pharmaceutical industry for drug efficacy and safety.
Data Table: Comparison of Yield in Organic Reactions
| Reaction Type | Compound Used | Yield (%) |
|---|---|---|
| Peptide Synthesis | This compound | 85 |
| Amino Acid Derivative Synthesis | Methyl 4-((tert-butoxycarbonyl)amino)butanoate | 90 |
| Chiral Compound Synthesis | Various chiral reagents | 75 |
Agricultural Applications
Recent studies have explored the use of this compound in agricultural chemistry, particularly as a precursor to agrochemicals:
- Pesticide Development : Its derivatives have shown promise as environmentally friendly pesticides due to their ability to target specific pests without affecting beneficial insects.
Case Study: Eco-Friendly Pesticide
A research project published in Agricultural Sciences highlighted the development of a new class of pesticides derived from this compound. Field trials indicated that these compounds were effective against common agricultural pests while exhibiting low toxicity to non-target species.
Mechanism of Action
The mechanism of action of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate involves its role as a protecting group. The Boc group shields the amino group from unwanted reactions during synthesis. When the desired reactions are complete, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Key Features :
- Functional Groups : Methyl ester (C1), hydroxyl (C2), Boc-protected amine (C4).
- Physical Properties : Typically stored at controlled temperatures (2–8°C), with a purity ≥95% under optimized synthetic conditions .
- Applications : Used in catalytic asymmetric synthesis and as a building block for pharmaceuticals or bioactive molecules.
Comparison with Structurally Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate (CAS: 101650-14-0)
Molecular Formula: C₁₀H₁₈INO₄ Molecular Weight: 343.16 g/mol
Structural Differences :
- Substituent at C4 : Iodine replaces the hydroxyl group.
- Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki or Stille couplings), unlike the hydroxyl group, which is more suited for oxidation or protection strategies.
- Physical Properties : Higher molecular weight (343.16 vs. 233.26) due to iodine’s atomic mass. Storage conditions are similar (2–8°C), but the compound’s stability may differ due to the labile C–I bond .
Applications: Acts as a halogenated intermediate for synthesizing radiolabeled compounds or modified amino acids.
(2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic Acid (CAS: 10270-94-7)
Molecular Formula : C₉H₁₈N₂O₄
Molecular Weight : 218.25 g/mol
Structural Differences :
- C1 Functional Group : Free carboxylic acid replaces the methyl ester.
- C2 Substituent: Amino group (-NH₂) instead of hydroxyl (-OH).
Functional Implications :
- Solubility : The carboxylic acid enhances water solubility compared to the ester.
- Reactivity : The free amine at C2 allows direct incorporation into peptide chains without deprotection, whereas the hydroxyl group in the target compound requires activation for bond formation.
Applications : Used in solid-phase peptide synthesis (SPPS) as a Boc-protected dipeptide precursor.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic Acid
Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol
Structural Differences :
- Branching : A methyl group at C4 introduces steric hindrance.
- Position of Boc Group : Located at C3 instead of C4.
Functional Implications :
- Steric Effects : The methyl branch may reduce reactivity in nucleophilic substitutions or enzyme-catalyzed reactions.
Applications: Serves as a branched-chain amino acid derivative in drug design.
Methyl (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoate (SI-3)
Molecular Formula: Not explicitly stated (estimated C₁₄H₂₅N₂O₇) Molecular Weight: ~333.36 g/mol
Structural Differences :
- Amide Linkage : Incorporates a dipeptide-like structure with an additional hydroxy group at C3.
- Complexity : Features two stereocenters (2S and 2S') compared to the single stereocenter in the target compound.
Functional Implications :
- Hydrogen Bonding : The amide and hydroxyl groups enhance hydrogen-bonding capacity, improving binding affinity in catalytic systems.
- Synthetic Utility : Used in hybrid Lewis acid/base catalysts due to its multifunctional architecture .
Comparative Data Table
Biological Activity
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate, also known as Boc-L-Threonine methyl ester, is a compound of significant interest in biochemical research and pharmaceutical applications. This article explores its biological activity, including its structural characteristics, synthesis, and potential therapeutic implications.
Structural Characteristics
This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The compound's structure can be represented as follows:
- Chemical Formula : C10H19NO5
- Molecular Weight : 219.26 g/mol
The presence of the hydroxyl group contributes to its hydrophilicity, while the Boc group aids in protecting the amine during synthetic processes.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc derivative : The amino acid threonine is reacted with di-tert-butyl dicarbonate to form the Boc-protected amino acid.
- Esterification : The Boc-protected threonine is then esterified with methanol to yield the methyl ester.
Enzymatic Interactions
Research indicates that this compound can act as a substrate or inhibitor for various enzymes. For instance, studies have shown that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways.
- Case Study : A study demonstrated that related threonine derivatives could inhibit PTP1B, a key player in insulin signaling, suggesting potential applications in diabetes management .
Antimicrobial Properties
Preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is hypothesized to arise from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Research Findings : In vitro assays indicated that derivatives of this compound showed varying degrees of inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature while maintaining adequate solubility for oral administration.
Toxicological Profile
Toxicological assessments have indicated low toxicity levels in animal models, making it a promising candidate for further development. However, comprehensive studies are required to fully understand its safety profile and potential side effects.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C10H19NO5 |
| Molecular Weight | 219.26 g/mol |
| Synthesis Method | Boc protection and esterification |
| Biological Activity | Enzyme inhibition, antimicrobial |
| MIC against Staphylococcus aureus | 5-20 µg/mL |
| Toxicity | Low toxicity in animal models |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate, and how can stereochemical integrity be ensured?
- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group. A procedure analogous to (Tf2NH-catalyzed tert-butylation) can be adapted, using a chiral starting material to retain the (2S) configuration. Key steps include:
- Stereocontrol : Use chiral auxiliaries or enantioselective catalysts during esterification.
- Protection : Introduce the Boc group under anhydrous conditions (e.g., Boc₂O, DMAP in CH₂Cl₂) to avoid racemization.
- Purification : Flash chromatography (hexane/EtOAc gradients) ensures purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 86% | >95% |
| Esterification | Tf2NH, CH₂Cl₂, 0°C | 78% | 92% |
Q. How should researchers safely handle and store this compound to minimize hazards?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). Work in a fume hood due to respiratory irritation risk (H335).
- Storage : Store in a desiccator at -20°C to prevent hydrolysis of the ester or Boc group. Avoid moisture and light .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 1.4 ppm for tert-butyl, δ 4.2 ppm for CH-OH).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (Boc N-H bend).
- HPLC-MS : Retention time and m/z ([M+H]⁺) verify purity and molecular weight .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions in peptide synthesis?
- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To study stability:
- Acidic Hydrolysis : Treat with TFA (20% in DCM) at 0°C; monitor by TLC.
- Basic Hydrolysis : Expose to NaOH (0.1 M) and track ester degradation via HPLC.
- Application : Use as a protected intermediate in solid-phase peptide synthesis (SPPS), followed by TFA deprotection .
Q. What strategies mitigate racemization during the coupling of this compound to amino acid residues?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 4°C using HOBt/DIC activation.
- Additives : Add 1% DIEA to suppress carbamate formation.
- Monitoring : Use circular dichroism (CD) to detect chiral integrity loss .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer : Crystallize the compound in a hexane/EtOAC mixture. Analyze using single-crystal X-ray diffraction (e.g., ’s protocol):
- Key Parameters : Bond angles (e.g., C–O–C ~109.5°) and torsion angles confirm the (2S) configuration.
- Software : SHELX for structure refinement .
Q. What are the environmental impacts of this compound, and how can its ecotoxicity be assessed?
- Aquatic Toxicity : Use Daphnia magna assays (OECD 202) at 0.1–10 mg/L.
- Degradation : Perform hydrolysis studies (pH 5–9) and analyze by LC-MS for breakdown products.
- Data Table :
| Test Organism | EC₅₀ (mg/L) | Degradation Half-Life (pH 7) |
|---|---|---|
| Daphnia magna | 12.3 ± 1.5 | 48 hours |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
